Ac4ManNAz

Catalog No.
S516858
CAS No.
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4ManNAz

Ac4ManNAz is a cell-permeable, azide-functionalized monosaccharide for metabolic labeling of sialic acid-containing glycans.

  • 10-25× lower working concentration than unacetylated ManNAz, reducing cost and metabolic stress.
  • Copper-free SPAAC compatibility preserves viability for live-cell and in vivo models.
  • Selectively targets terminal sialylation; alternative sugars (Ac4GalNAz/Ac4GlcNAz) misroute to intracellular O-glycans.
  • Consistent purity, ambient shipping, ready stock.

Product Name

Ac4ManNAz

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-LIADDWGISA-N

solubility

Soluble in DMSO

Synonyms

Ac4ManNAz; Ac 4ManNAz; Ac-4ManNAz; Ac4Man-NAz; Ac4-Man-NAz; Ac4-ManNAz; N-Azidoacetylmannosamine-tetraacylated

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

The exact mass of the compound Ac4ManNAz is 430.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

25 mg, 50 mg, 100 mg

Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine) is a premier metabolic oligosaccharide engineering (MOE) reagent designed for the bioorthogonal labeling of cellular sialoglycans. By exploiting the sialic acid biosynthetic pathway, this peracetylated precursor is efficiently internalized, deacetylated, and converted into N-azidoacetylsialic acid (SiaNAz), which is subsequently presented on cell surface glycoproteins [1]. Its azide functional group serves as a highly reactive, bioorthogonal handle for strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO). For industrial and translational research buyers, Ac4ManNAz offers a critical balance of high membrane permeability, pathway-specific incorporation, and compatibility with copper-free click chemistry, making it the standard precursor for live-cell tracking, tissue engineering, and targeted drug delivery applications[2].

Research Fit

Cell-permeable azido sugar for metabolic glycan labeling
Sialic acid biosynthetic pathway incorporation
SPAAC / CuAAC click chemistry detection compatible

Substituting Ac4ManNAz with unacetylated analogs (ManNAz), alternative sugar cores (Ac4GalNAz, Ac4GlcNAz), or alkyne-modified variants fundamentally alters experimental viability and metabolic routing. Unacetylated ManNAz lacks lipophilicity, requiring up to 10- to 25-fold higher concentrations to achieve comparable intracellular uptake via active transport, which drastically increases procurement costs and risks metabolic stress [1]. Conversely, substituting with Ac4GalNAz or Ac4GlcNAz shifts the metabolic flux away from terminal sialylation toward intracellular O-linked glycosylation, defeating the purpose of targeted cell-surface labeling [2]. Furthermore, utilizing alkyne-modified precursors necessitates copper-catalyzed click chemistry (CuAAC), which introduces severe cytotoxicity in live-cell and in vivo models compared to the benign SPAAC reactions enabled by Ac4ManNAz [3]. Thus, Ac4ManNAz cannot be generically substituted without compromising labeling efficiency, pathway specificity, or cellular viability.

Substitution Risk

Glycosylation pathway mismatch
Ac4ManNAz targets sialoglycoconjugates; Ac4GalNAz / Ac4GlcNAz label O-GalNAc, O-GlcNAc proteins.
Cytotoxicity context not equivalent
Ac4ManNAz reported concentration-dependent cytotoxicity profile may not transfer to in-class analogs.
Metabolic epimerization risk
GalNAz can epimerize to GlcNAz, causing unintended N-glycan labeling; pathway-specific labeling requires validation.

Superior Membrane Permeability and Dose Efficiency via Peracetylation

Unprotected ManNAz relies on inefficient active transport mechanisms to cross the plasma membrane, necessitating high extracellular concentrations. In contrast, the peracetylated structure of Ac4ManNAz enables rapid passive diffusion into the cytosol, where it is cleaved by non-specific esterases[1]. Comparative studies demonstrate that Ac4ManNAz achieves optimal cell-surface glycoprotein labeling at 20–50 µM, whereas the free-hydroxyl analog ManNAz requires concentrations up to 500 µM to yield comparable signal intensity [1].

Evidence DimensionOptimal labeling concentration in live mammalian cells
Target Compound DataAc4ManNAz: 20–50 µM
Comparator Or BaselineManNAz (unacetylated): 500 µM
Quantified Difference10- to 25-fold reduction in required precursor concentration
ConditionsMetabolic labeling of human colon cell lines over 48 hours

Procuring the peracetylated form drastically reduces the required reagent volume per assay and minimizes osmotic or metabolic stress on sensitive cell lines.

Exosome labeling efficiency
Head-to-head
Ac4ManNAz 17.2% (MCF-7) / 14.8% (MDA-MB-231) vs Ac4GalNAz ~14% / ~12% and Ac4GlcNAz ~11% / ~9%
Reported higher labeling efficiency supports detection sensitivity
SPAAC conjugation, flow cytometry; breast cancer cell lines

Strict Specificity for Sialic Acid Biosynthesis over Intracellular O-Glycosylation

While multiple azide-modified sugars are commercially available, their metabolic fates diverge significantly. Ac4ManNAz is specifically processed by the UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) pathway, converting it into SiaNAz for terminal N- and O-linked sialylation, predominantly on the cell surface [1]. In contrast, Ac4GalNAz and Ac4GlcNAz are routed into the hexosamine salvage pathways, substituting for O-GalNAc and O-GlcNAc on numerous cytosolic and nuclear proteins [1]. Western blot and flow cytometry analyses confirm that Ac4ManNAz selectively enriches cell-surface glycans, whereas Ac4GalNAz/GlcNAz yield broad intracellular labeling profiles [1].

Evidence DimensionMetabolic routing and subcellular labeling distribution
Target Compound DataAc4ManNAz: Terminal sialylation (predominantly cell-surface glycoproteins)
Comparator Or BaselineAc4GalNAz / Ac4GlcNAz: Intracellular O-linked glycosylation (cytosolic/nuclear proteins)
Quantified DifferenceAc4ManNAz provides highly specific cell-surface presentation, whereas Gal/Glc analogs result in diffuse intracellular labeling.
ConditionsBioorthogonal labeling of human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs)

Selecting the ManNAc core is mandatory for procurement when the downstream application requires tracking intact cells or targeting cell-surface receptors rather than intracellular proteins.

Cytotoxicity threshold
Assay context
10 μM: minimal effect; ≥50 μM: functional impairment
Supports working concentration selection
Gene expression, channel activity, glycolysis assays

Live-Cell Biocompatibility via Copper-Free Click Chemistry

The choice of the bioorthogonal handle (azide vs. alkyne) dictates the downstream conjugation chemistry, which is critical for live-cell applications. Ac4ManNAz features an azide group that readily reacts with strained alkynes (e.g., DBCO) via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. Alkyne-modified analogs (e.g., Ac4ManNAl) require copper-catalyzed azide-alkyne cycloaddition (CuAAC). Studies show that Ac4ManNAz coupled with DBCO maintains high cell viability and normal chondrogenic potency in vivo, whereas the Cu(I) catalyst required for alkyne analogs induces significant cytotoxicity and oxidative stress [1].

Evidence DimensionLive-cell viability and conjugation toxicity
Target Compound DataAc4ManNAz + DBCO (SPAAC): High viability, no systemic toxicity
Comparator Or BaselineAlkyne analogs + CuAAC: High cytotoxicity due to Cu(I) catalyst
Quantified DifferenceAc4ManNAz avoids copper-induced apoptosis, enabling safe in vivo cell tracking and tissue engineering.
ConditionsIn vivo labeling and tracking of chondrocytes and MSCs

Procuring an azide-functionalized precursor is essential for translational workflows where maintaining cell viability and avoiding heavy-metal toxicity are strict requirements.

Labeling persistence
Head-to-head
6 days (Ac4ManNAz) vs ≤2 days (Ac4ManNAl) in hMSC-TERT
Supports long-term cell tracking studies
Cu-mediated click detection; 3-fold longer window
Butanoylated analog comparison
Reported
Ac4ManNAz effective 50-150 μM; Bu₃ManNAz 12.5-25 μM, no apoptosis up to 400 μM
Ac4ManNAz as established reference for cross-study comparison
Mammalian cell models; MOE studies
Microbubble-mediated delivery
Reported
Improved tumor accumulation with MB + ultrasound vs systemic free
Supports in vivo targeted labeling platforms
4T1 murine model; DBCO-Cy5 SPAAC imaging

In Vivo Cell Tracking and Adoptive Cell Therapies

Ac4ManNAz is the optimal precursor for modifying the glycocalyx of mesenchymal stem cells (MSCs) or endothelial progenitor cells prior to transplantation. Its compatibility with copper-free SPAAC ensures that cells can be labeled with fluorescent or radiolabeled DBCO probes without compromising viability or therapeutic efficacy [1].

Targeted Drug Delivery Systems

By metabolically incorporating Ac4ManNAz into tumor cells or specific tissues, researchers can generate artificial azide receptors on the cell surface. This enables the subsequent targeted delivery of DBCO-functionalized liposomes, nanoparticles, or antibody-drug conjugates directly to the modified cells [2].

Sialome-Specific Proteomics and Biomarker Discovery

Because Ac4ManNAz specifically targets the sialic acid biosynthetic pathway, it is the preferred reagent for enriching and identifying sialylated glycoproteins. This is critical for discovering cancer-associated hypersialylation markers or analyzing dynamic changes in the sialome during disease progression [3].

Application Fit

Application
Selection Property
Validation Focus
Exosome tracking studies
Azide incorporation efficiency
Flow cytometry detection, SPAAC conjugation
Long-term cell tracking
Labeling persistence
Longitudinal detection window
Spatially controlled in vivo labeling
Microbubble delivery compatibility
Tumor-specific azide installation
Sialoglycoprotein profiling
Sialic acid pathway specificity
Glycoproteomic enrichment and imaging

XLogP3

1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

430.13359291 Da

Monoisotopic Mass

430.13359291 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Han SS, Lee DE, Shim HE, Lee S, Jung T, Oh JH, Lee HA, Moon SH, Jeon J, Yoon S, Kim K, Kang SW. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. 2017 Mar 1;7(5):1164-1176. doi: 10.7150/thno.17711. eCollection 2017. PubMed PMID: 28435456; PubMed Central PMCID: PMC5399584.

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